molecular formula C22H19NO5 B6413502 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% CAS No. 1261934-11-5

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%

Cat. No. B6413502
CAS RN: 1261934-11-5
M. Wt: 377.4 g/mol
InChI Key: SMMGNBPJGYQZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid (Cbz-MBA) is a synthetic compound with applications in scientific research. It has a molecular weight of 285.3 g/mol and a melting point of 176-178°C. Cbz-MBA is a lipophilic compound that is soluble in organic solvents such as ethyl acetate, acetone, and methanol. It is used in a variety of scientific applications, including the synthesis of peptides, the study of enzyme kinetics, and the development of new drugs.

Scientific Research Applications

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is widely used in scientific research. It is used as a protecting group for amines in peptide synthesis, as a substrate for enzyme kinetics studies, and as a starting material for the synthesis of other compounds. It is also used in the development of new drugs, as it can be easily modified to create a variety of compounds with different biological activities.

Mechanism of Action

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is a lipophilic molecule that is able to cross cellular membranes and bind to various proteins and enzymes. It is able to interact with proteins and enzymes in a variety of ways, depending on its structure and the protein or enzyme it is interacting with. For example, 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% can act as an inhibitor of enzymes, or it can act as an activator of certain proteins.
Biochemical and Physiological Effects
3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases. It has also been found to be an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable under a variety of conditions. Additionally, it can be easily modified to create a variety of compounds with different biological activities. However, it is important to note that 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is a lipophilic compound and can be toxic if ingested or absorbed through the skin. Therefore, it is important to take appropriate safety precautions when handling 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% in the laboratory.

Future Directions

The potential applications of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% in scientific research are numerous. Further research is needed to explore the effects of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% on a variety of proteins and enzymes, as well as its potential therapeutic applications. Additionally, research is needed to explore the potential of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% to be used as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, research is needed to explore the potential of 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% to be used as a tool for studying cellular processes, such as signal transduction pathways.

Synthesis Methods

3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95% is synthesized by the reaction of 4-chlorobenzoyl chloride with 5-methoxybenzyl alcohol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethyl acetate. The reaction is typically complete within 1-2 hours, and yields 95% 3-(4-Cbz-Aminopheny)-5-methoxybenzoic acid, 95%.

properties

IUPAC Name

3-methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-27-20-12-17(11-18(13-20)21(24)25)16-7-9-19(10-8-16)23-22(26)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGNBPJGYQZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

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